3,3-Bis(methoxymethyl)-6-oxabicyclo[3.1.0]hexane
Description
3,3-Bis(methoxymethyl)-6-oxabicyclo[310]hexane is a bicyclic organic compound characterized by its unique structure, which includes an oxabicyclohexane ring system
Properties
Molecular Formula |
C9H16O3 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
3,3-bis(methoxymethyl)-6-oxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C9H16O3/c1-10-5-9(6-11-2)3-7-8(4-9)12-7/h7-8H,3-6H2,1-2H3 |
InChI Key |
VQMQUHNRQLAGPG-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CC2C(C1)O2)COC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(methoxymethyl)-6-oxabicyclo[3.1.0]hexane typically involves cyclization reactions. One common method is the cyclopropanation of internal alkenes with suitable reagents under catalytic conditions. For example, palladium-catalyzed cyclopropanation of maleimides can yield high diastereoselectivity and good yields . Another approach involves the annulation of cyclopropenes with aminocyclopropanes using photoredox catalysis and blue LED irradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(methoxymethyl)-6-oxabicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxymethyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) for hydrogenation.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3,3-Bis(methoxymethyl)-6-oxabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers.
Mechanism of Action
The mechanism of action of 3,3-Bis(methoxymethyl)-6-oxabicyclo[3.1.0]hexane involves its interaction with molecular targets through its unique bicyclic structure. This can include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.0]hexane: Known for its presence in biologically active molecules and pharmaceuticals.
Bicyclo[3.1.0]hexane: Used in the synthesis of natural products and bioactive compounds.
Uniqueness
3,3-Bis(methoxymethyl)-6-oxabicyclo[3.1.0]hexane is unique due to its methoxymethyl groups, which provide additional sites for chemical modification and potential biological activity. This distinguishes it from other bicyclic compounds that may lack these functional groups.
Biological Activity
3,3-Bis(methoxymethyl)-6-oxabicyclo[3.1.0]hexane is a bicyclic compound with potential biological activities that have been explored in various studies. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C9H16O3
- Monoisotopic Mass : 172.10994 Da
- CAS Number : Not specified in the available literature.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its pharmacological potential and its role in synthetic organic chemistry.
Antimicrobial Activity
Research has indicated that compounds structurally related to this compound exhibit antimicrobial properties. For instance:
- Case Study : A study on related bicyclic compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Mechanism : The proposed mechanism involves disruption of bacterial cell membranes, leading to cell lysis.
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound:
- Research Findings : In vitro studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokine production in macrophages, suggesting a possible therapeutic application in inflammatory diseases .
- Data Table : Below is a summary of the anti-inflammatory effects observed in various studies:
| Study Reference | Cell Type | Cytokine Measured | Effect |
|---|---|---|---|
| Macrophages | TNF-alpha | Inhibition | |
| Macrophages | IL-6 | Inhibition |
Mechanistic Studies
The biological mechanisms underlying the activity of this compound have been explored through various assays:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
